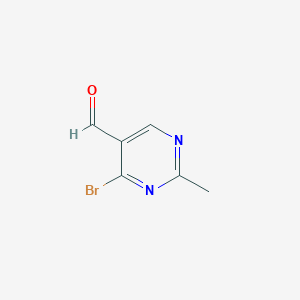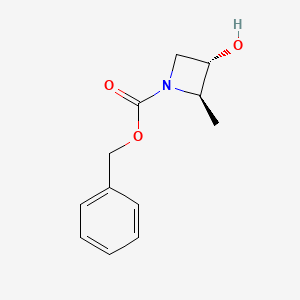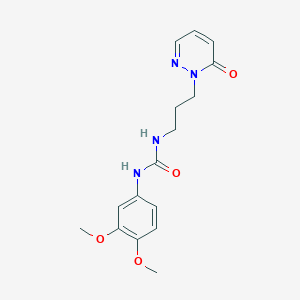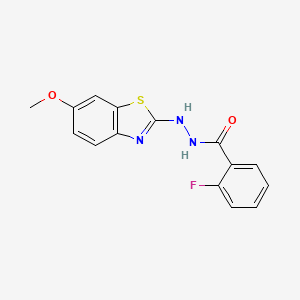
6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It is a derivative of quinoline-4-carboxylic acid, which has been used in the coupling reaction with diamine linker .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H9FN2O2/c16-9-4-5-12-10 (7-9)11 (15 (19)20)8-14 (18-12)13-3-1-2-6-17-13/h1-8H, (H,19,20) .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.25 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Aplicaciones Científicas De Investigación
Antibacterial Activities
- Broad-Spectrum Antibacterial Agent : A derivative of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, specifically 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, demonstrates significant antibacterial activity against both gram-positive and gram-negative bacteria. This compound exhibits superior activity compared to unfluorinated compounds and other related antibacterial agents (Stefancich et al., 1985).
Anticancer Activity
- Amino- and Fluoro-Substituted Derivatives for Anticancer Applications : A study on derivatives of quinoline-4-carboxylic acid, including those with fluoro substitutions, reveals significant anticancer activity. Some compounds demonstrated considerable effectiveness against various carcinoma cell lines, with apoptotic DNA fragmentation observed in certain cell lines. This indicates potential use in cancer treatment (Bhatt et al., 2015).
Amylolytic Agents
- Synthesis for Amylolytic Agents : The efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids has been achieved, with these compounds displaying high to moderate activity against Aspergillus fungi as amylolytic agents. This suggests potential applications in controlling fungal growth (Makki et al., 2012).
Metal Complex Studies
- Metal Complex Synthesis and Investigation : Metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been synthesized and analyzed. These compounds exhibit interesting structural characteristics and potential applications in fluorescent behavior and antibacterial activities (Zhang et al., 2016).
Antimycobacterial Activities
- Antimycobacterial Compound Synthesis : Derivatives of 6-carboxylic acid, including 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid, have shown in-vitro and in-vivo antimycobacterial activities. These compounds have been evaluated against various strains of Mycobacterium, suggesting their potential in treating tuberculosis (Dinakaran et al., 2008).
Direcciones Futuras
The future directions in the research of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYDBUGWRSEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)


![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)